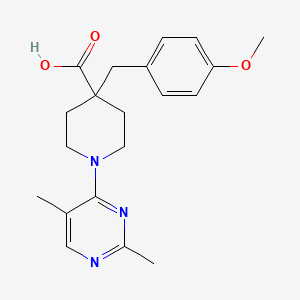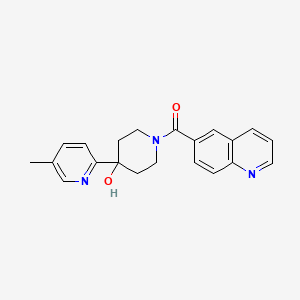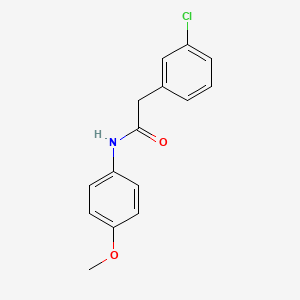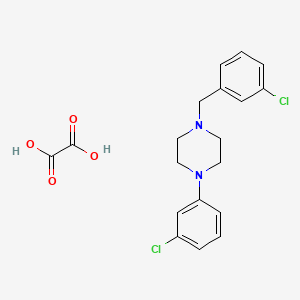![molecular formula C15H15NO3S B5394805 methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate, also known as MTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of compounds known as thienopyridines, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its broad range of biological activities, which make it a potentially useful compound for the development of new drugs. However, one limitation of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate in humans.
Métodos De Síntesis
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 3-aminocrotonate. The final step involves the reaction of the resulting ester with thiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have antifungal activity against several pathogenic fungi.
Propiedades
IUPAC Name |
methyl 3-[[2-(2-methylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-11(10)9-13(17)16-12-7-8-20-14(12)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHSRXMMTMMPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)

![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)
![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)


![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)
![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)
![N-{2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}urea](/img/structure/B5394797.png)
![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)